

# Spectroscopic Profile of 3-Bromo-4-cyanopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-4-cyanopyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-4-cyanopyridine** (also known as 3-bromopyridine-4-carbonitrile), a key building block in medicinal chemistry and materials science. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format to facilitate research and development.

## Chemical Structure and Properties

- IUPAC Name: 3-bromopyridine-4-carbonitrile[1]
- Molecular Formula: C<sub>6</sub>H<sub>3</sub>BrN<sub>2</sub>[1][2]
- Molecular Weight: 183.01 g/mol [1][2]
- Monoisotopic Mass: 181.94796 Da[1]

## Spectroscopic Data Summary

While specific experimental spectra for **3-Bromo-4-cyanopyridine** are not widely available in public databases, the following tables summarize the expected and reported data based on the analysis of similar compounds and general spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.0	s	-
H-5	7.8 - 8.0	d	~5.0
H-6	8.7 - 8.9	d	~5.0

Note: Predictions are based on the analysis of substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	152 - 155
C-3	120 - 123
C-4	130 - 133
C-5	128 - 131
C-6	150 - 153
CN	115 - 118

Note: Predictions are based on the analysis of substituted pyridines and nitriles. Actual values may vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
C≡N (Nitrile)	2220 - 2240 (strong, sharp)
C=N, C=C (Aromatic Ring)	1550 - 1600
C-H (Aromatic)	3000 - 3100
C-Br	500 - 600

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Interpretation
182/184	[M] <sup>+</sup> (Molecular ion peak, showing isotopic pattern for Bromine)
103	[M - Br] <sup>+</sup>
76	[M - Br - HCN] <sup>+</sup>

## Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **3-Bromo-4-cyanopyridine** are not available in the public domain. However, the following provides standardized methodologies for obtaining NMR, IR, and MS data for similar aromatic, halogenated compounds.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Spectrometer: 400 MHz or higher field instrument.
  - Pulse Sequence: Standard single-pulse experiment.

- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 100 MHz or higher.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-200 ppm.

## Infrared (IR) Spectroscopy

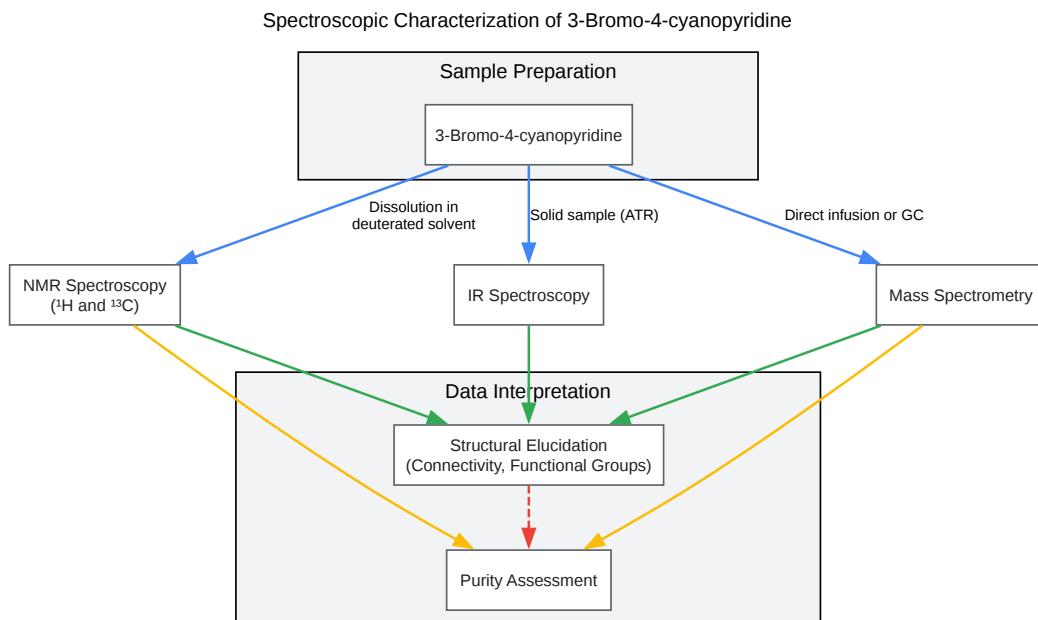
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Scan Range:  $4000 - 400 \text{ cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Resolution:  $4 \text{ cm}^{-1}$ .
  - A background spectrum should be collected and automatically subtracted from the sample spectrum.

## Mass Spectrometry

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:
  - Method: Electron Ionization (EI).
  - Electron Energy: 70 eV.
- Mass Analysis:
  - Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Mass Range: m/z 50-500.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3-Bromo-4-cyanopyridine**.



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Caption: Workflow for the spectroscopic analysis of **3-Bromo-4-cyanopyridine**.

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## References

- 1. 3-Bromo-4-cyanopyridine | C<sub>6</sub>H<sub>3</sub>BrN<sub>2</sub> | CID 11074051 - PubChem  
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